molecular formula C10H8O9S3 B14116229 Naphthalene-2,3,6-trisulfonic acid CAS No. 145851-17-8

Naphthalene-2,3,6-trisulfonic acid

Cat. No.: B14116229
CAS No.: 145851-17-8
M. Wt: 368.4 g/mol
InChI Key: FAMAGPXMXMUBMH-UHFFFAOYSA-N
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Description

Naphthalene-2,3,6-trisulfonic acid is an organic compound that belongs to the class of naphthalene sulfonates. It is characterized by the presence of three sulfonic acid groups attached to the naphthalene ring at positions 2, 3, and 6. This compound is known for its high solubility in water and its stability, making it useful in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-2,3,6-trisulfonic acid is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid and oleum. The reaction is carried out at elevated temperatures, typically between 140°C and 240°C . The naphthalene and oleum are metered into sulfuric acid, and the temperature is maintained within the specified range for a certain period. The mixture is then further stirred to complete the sulfonation process .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar sulfonation process. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often isolated by filtration, washing, and drying .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,3,6-trisulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation with ozone in the aqueous phase. This reaction results in the formation of highly oxidized organic acids and sulfate ions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfonic acid derivatives, highly oxidized organic acids, and sulfate ions .

Mechanism of Action

The mechanism of action of naphthalene-2,3,6-trisulfonic acid involves its interaction with molecular targets and pathways. It acts as an anionic chromophore, interacting with various molecules in capillary electrophoresis. Additionally, it serves as a dopant in the polymerization of pyrrole, influencing the polymerization process . The compound’s sulfonic groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Naphthalene-2,3,6-trisulfonic acid can be compared with other similar compounds, such as:

This compound is unique due to its specific sulfonic group positions, which influence its reactivity and applications.

Properties

CAS No.

145851-17-8

Molecular Formula

C10H8O9S3

Molecular Weight

368.4 g/mol

IUPAC Name

naphthalene-2,3,6-trisulfonic acid

InChI

InChI=1S/C10H8O9S3/c11-20(12,13)8-2-1-6-4-9(21(14,15)16)10(22(17,18)19)5-7(6)3-8/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)

InChI Key

FAMAGPXMXMUBMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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